Tentoxin

Overview

Description

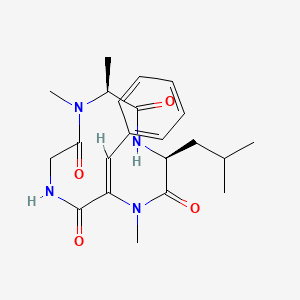

Tentoxin is a cyclic tetrapeptide mycotoxin produced by various Alternaria species, including A. alternata and A. citri . Its structure comprises four amino acids: glycine, L-leucine, N-methyl-L-alanine, and N-methyl-dehydrophenylalanine, arranged in a cyclic conformation (cyclo[N-methyl-L-alanyl-L-leucyl-(Z)-α,β-dehydro-N-methylphenylalanylglycyl]) . This compound acts as a potent inhibitor of chloroplast FOF1 ATP synthase, disrupting photophosphorylation and ATP hydrolysis in sensitive plants . The European Food Safety Authority (EFSA) has established a toxicological threshold of concern (TTC) for this compound at 1,500 ng·kg⁻¹ body weight per day due to its presence in crops like wheat and barley .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tentoxin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the use of protecting groups to prevent unwanted reactions and the final cleavage of the peptide from the resin .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Alternaria alternata in controlled environments. The fungus is grown in phosphate-limited media, and the this compound is extracted from the mycelium using organic solvents . The protoplasts of Alternaria alternata can also be used for this compound production, with optimal conditions leading to high yields .

Chemical Reactions Analysis

Types of Reactions: Tentoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dihydrothis compound, a hydrogenated precursor.

Reduction: Reduction reactions can modify the cyclic structure of this compound, affecting its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.

Major Products:

Dihydrothis compound: Formed through oxidation.

This compound Analogues: Formed through substitution reactions.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Tentoxin has been identified as a potent herbicide due to its ability to induce chlorosis in a variety of weeds without harming crops like soybean and corn. Research indicates that this compound targets specific enzyme sites within plants, making it a candidate for developing selective herbicides. The structure-activity relationship studies suggest that modifications to the this compound molecule could enhance its efficacy as a herbicide while maintaining its selectivity for target weeds .

Mechanism of Action

The mechanism by which this compound induces chlorosis involves inhibition of chloroplast ATPase, disrupting ATP synthesis in plant cells. This uncompetitive inhibition occurs at the αβ-interface of the chloroplast F1-ATPase, specifically at βAsp-83 . Understanding this interaction opens avenues for designing new herbicides that mimic this compound’s action.

Biochemical Research

Biosynthesis Studies

this compound's biosynthesis has been extensively studied to elucidate the enzymatic pathways involved. Research indicates that the biosynthesis involves a multienzyme complex, with key steps including the incorporation of amino acids such as glycine, alanine, leucine, and dehydrophenylalanine. The enzyme responsible for this compound synthesis has been characterized and shown to be a multifunctional protein with significant activity during specific growth phases of Alternaria alternata .

Enzymatic Activity

Studies have demonstrated that the production of this compound is regulated by environmental factors and nutrient availability, particularly amino acids. The addition of certain amino acids can enhance this compound yield, providing insights into optimizing production for agricultural use .

Pharmacological Potential

Antifungal Activity

this compound exhibits antifungal properties that could be leveraged in developing new antifungal agents. Its ability to inhibit other fungi suggests potential applications in managing fungal diseases in crops or even in clinical settings against pathogenic fungi .

Toxicological Studies

Research on the toxicological effects of this compound has highlighted its safety profile when used at appropriate concentrations. Understanding its toxicity mechanisms is crucial for developing safe agricultural products and therapeutic agents .

Data Summary Table

Case Studies

-

Herbicidal Efficacy Study

A study published in Weed Technology demonstrated that this compound effectively controlled weed populations in soybean fields while showing negligible effects on crop yield. This study provided a foundation for further exploration of this compound-based herbicides . -

Biosynthesis Optimization

Research conducted by Ramm et al. focused on optimizing conditions for this compound production using Alternaria alternata. By manipulating nutrient availability and environmental conditions, researchers were able to significantly increase this compound yields, demonstrating its potential for commercial exploitation . -

Toxicity Analysis

A comprehensive toxicological evaluation highlighted this compound's safety profile when applied in controlled agricultural settings. The findings indicated that while effective against target pests, careful management is necessary to avoid non-target effects on beneficial organisms .

Mechanism of Action

Tentoxin exerts its effects by inhibiting the activity of chloroplast F1-ATPase in sensitive plant species. This inhibition disrupts the energy transfer processes within the chloroplasts, leading to chlorosis (yellowing) of the plants . The molecular targets include specific enzyme sites within the F1-ATPase complex, and the pathways involved are related to ATP hydrolysis and energy conversion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tenuazonic Acid (TeA) and Iso-tenuazonic Acid (Iso-TeA)

TeA and iso-TeA are tetramic acid derivatives produced by Alternaria species. Although structurally distinct from tentoxin (Figure 1), they share phytotoxic properties:

- TeA: A linear tetramic acid with herbicidal activity, notably stronger than its analogue 3-acetylisopropyltetramic acid (3-AIPTA). It inhibits plant growth by disrupting ion transport and causing cellular leakage .

- Iso-TeA : A structural isomer of TeA with comparable toxicity to Artemia salina (68.9% mortality vs. TeA’s 73.6%) but weaker phytotoxicity. It inhibits rice root growth at an ID₅₀ of 0.28 mM and induces leaf browning at 10 mM .

Key Differences :

- Potency : this compound’s inhibition of ATP synthase occurs at lower concentrations (IC₅₀ = 0.5 μM for CF1-ATPase) compared to iso-TeA’s phytotoxic effects (ID₅₀ = 0.28 mM) .

Dihydrothis compound (DHT) and Isothis compound (IsoTEN)

These are natural derivatives of this compound produced by Alternaria:

- DHT : A hydrogenated form of this compound, serving as its biosynthetic precursor. DHT lacks the α,β-dehydro bond in N-methylphenylalanine, reducing its bioactivity. Conversion to this compound is enzymatically reversible .

- IsoTEN: An isomeric form with altered amino acid arrangement, though its bioactivity remains less characterized .

Key Differences :

- Activity : this compound exhibits stronger ATP synthase inhibition than DHT, which shows minimal activity due to structural saturation .

Key Differences :

- Efficacy : Natural this compound remains more potent than most synthetic analogues, highlighting the importance of its native cyclic structure and methylation .

Mechanistic Comparison

Target Specificity

- This compound : Binds to the β-subunit of chloroplast ATP synthase, with sensitivity determined by residue 83 (aspartate in sensitive species vs. glutamate/lysine in resistant ones). Preincubation enhances inhibition, suggesting time-dependent conformational changes .

- TeA/Iso-TeA : Act on plasma membrane transporters, causing ion imbalance without direct enzyme inhibition .

Enzymatic Inhibition Dynamics

- This compound inhibits both ATP synthesis (IC₅₀ = 4 mM in photophosphorylation) and ATP hydrolysis (IC₅₀ = 0.5 μM in isolated CF1), with 10-fold higher sensitivity in the latter due to improved binding accessibility .

- In contrast, TeA and iso-TeA lack concentration-dependent biphasic effects, showing linear inhibition curves .

Biological Activity

Tentoxin is a cyclic tetrapeptide produced by various species of the Alternaria fungus, particularly Alternaria alternata. This compound is primarily known for its phytotoxic effects, particularly its ability to inhibit ATP synthase activity in chloroplasts, which can lead to significant physiological alterations in sensitive plants. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications for plant biology and agriculture.

Chemical Structure and Biosynthesis

This compound consists of four amino acid residues: glycine (Gly), alanine (Ala), leucine (Leu), and dehydrophenylalanine (DPhe). Notably, both Ala and DPhe are N-methylated. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS) which are responsible for assembling the amino acids into the cyclic structure. Recent studies have identified key genes involved in this compound production, including the TES gene responsible for the synthesis of this compound in A. alternata .

This compound exerts its biological effects primarily through the inhibition of chloroplast F1-ATPase activity. This enzyme is crucial for ATP production during photosynthesis. Research has shown that this compound can inhibit ATP synthase at nanomolar to micromolar concentrations, affecting both the ADP release step and overall ATPase activity .

Inhibition and Stimulation Dynamics

- Inhibition : At concentrations as low as 10 μM, this compound significantly reduces ATPase activity by approximately 32.6% compared to controls. The binding kinetics indicate a time constant for binding of about 52 seconds at this concentration .

- Stimulation : Interestingly, at higher concentrations (20 μM), this compound can stimulate F1-ATPase activity to 140-190% of control levels, suggesting a complex role where it can both inhibit and stimulate enzyme activity depending on concentration .

Study on Chloroplast F1-ATPase

A detailed investigation into the binding sites of this compound on chloroplast F1-ATPase revealed that specific analogs could differentiate between inhibitory and activating effects on the enzyme. This study utilized molecular docking techniques to predict binding interactions, providing insights into how modifications to this compound could alter its biological activity .

Impact on Polyphenol Oxidase Activity

Research has also indicated that this compound stops the processing of polyphenol oxidase (PPO) into its active form in plants treated with this toxin, further demonstrating its broad impact on plant physiological processes .

Tables Summarizing Key Findings

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Tentoxin-induced chlorosis?

Sensitive plant species such as spinach (Spinacia oleracea) and morning glory (Ipomoea spp.) are standard models. Chlorophyll quantification via spectrophotometry (663 nm/646 nm) and histological analysis of chloroplast ultrastructure (e.g., TEM imaging) provide phenotypic validation. These methods correlate chlorosis severity with this compound concentrations .

Q. What controls are essential when measuring this compound's effects on enzymatic activity?

Critical controls include:

- Solvent-matched vehicle controls (e.g., DMSO at identical concentrations).

- Heat-inactivated enzyme blanks to account for non-enzymatic hydrolysis.

- Positive controls (e.g., oligomycin for ATPase inhibition).

- Time-course measurements to distinguish spontaneous vs. enzyme-driven reactions .

Q. How does this compound inhibit ATP synthesis in chloroplasts?

this compound blocks cooperative interactions between catalytic sites of chloroplast H⁺-ATPase (CF₀F₁), specifically inhibiting multi-site ATP synthesis. Experimental validation involves reconstituting CF₀F₁ in liposomes and measuring ATP hydrolysis/synthesis via radiolabeled nucleotides under pH/ATP jump conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory observations of this compound's concentration-dependent effects on ATP hydrolysis?

Low concentrations (0.1–1 µM) inhibit ATPase non-competitively, while high concentrations (>10 µM) stimulate activity by releasing tightly bound ADP from regulatory sites. Dose-response analyses using Lineweaver-Burk plots and kinetic assays (e.g., varying ATP concentrations from 10 µM to 1 mM) differentiate these mechanisms .

Q. What molecular techniques confirm this compound biosynthesis pathways in Alternaria species?

Targeted gene disruption of nonribosomal peptide synthetase (TES) and cytochrome P450 (TES1) via homologous recombination, followed by HPLC-MS metabolite profiling, links biosynthetic clusters to this compound production. qRT-PCR under stress conditions (e.g., light exposure) further validates pathway activity .

Q. What strategies address this compound's dual inhibition of ATPase and polyphenol oxidase (PPO)?

Compartmentalized assays using isolated chloroplasts (ATPase) and microsomal fractions (PPO) separate targets. Temporal inhibition kinetics (pre-incubation vs. co-administration) and site-directed mutagenesis of binding domains (e.g., β-subunit Glu-192 in ATPase) identify primary targets .

Q. How can computational modeling predict this compound-enzyme interaction sites?

Molecular docking with CF₁-ATPase crystal structures (PDB 1FX0) and 50-ns molecular dynamics simulations identify high-affinity pockets. Mutagenesis of predicted residues (e.g., β-subunit Glu-192) followed by isothermal titration calorimetry (ITC) validates binding affinities .

Q. Methodological Guidance

Q. How should researchers validate synthetic this compound purity for pharmacological studies?

Use orthogonal methods:

- Reverse-phase HPLC with dual-wavelength detection (210 nm/280 nm).

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- ¹H/¹³C NMR spectral comparison against natural isolates.

- Endotoxin testing via Limulus Amebocyte Lysate (LAL) assay for cell-based studies .

Q. What analytical criteria ensure reproducible detection of this compound in plant tissues?

Standardize LC-MS/MS protocols with:

- Multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 413 → 336).

- Isotope-labeled internal standards (e.g., ¹³C-Tentoxin).

- Spike-and-recovery experiments to validate extraction efficiency (>85%) .

Q. How to document experimental methods for replicating this compound studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Properties

IUPAC Name |

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRBDOFKDACOK-LFXZBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893264 | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-82-1 | |

| Record name | Tentoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.